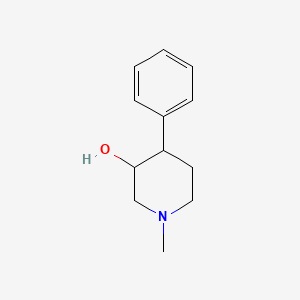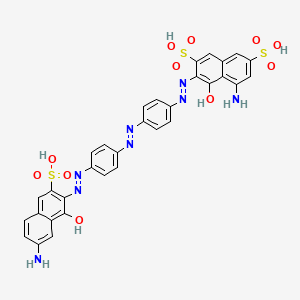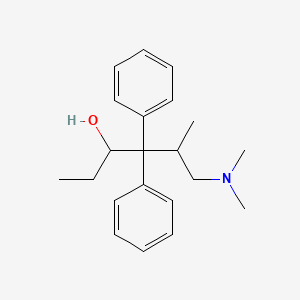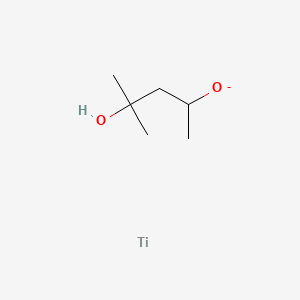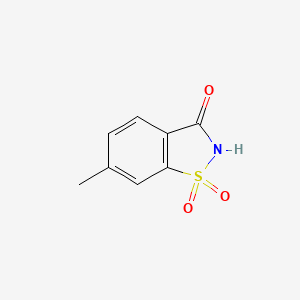![molecular formula C11H17N3O3S B15195671 N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide CAS No. 91194-41-1](/img/structure/B15195671.png)
N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide is a chemical compound with the molecular formula C11H17N3O3S and a molecular weight of 271.34 g/mol . This compound is known for its unique structure, which includes a hydrazinecarbonyl group attached to a phenyl ring and a butane-1-sulfonamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
The synthesis of N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide typically involves the reaction of 2-(hydrazinecarbonyl)benzenesulfonamide with butane-1-sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In industrial applications, it can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, resulting in the compound’s observed biological effects .
類似化合物との比較
N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide can be compared with other similar compounds, such as:
N-[2-(hydrazinecarbonyl)phenyl]methane-1-sulfonamide: This compound has a similar structure but with a methane-1-sulfonamide group instead of a butane-1-sulfonamide group. It may exhibit different chemical and biological properties due to the shorter alkyl chain.
N-[2-(hydrazinecarbonyl)phenyl]ethane-1-sulfonamide: This compound has an ethane-1-sulfonamide group, which also affects its reactivity and biological activity compared to the butane-1-sulfonamide derivative.
N-[2-(hydrazinecarbonyl)phenyl]propane-1-sulfonamide: With a propane-1-sulfonamide group, this compound serves as another point of comparison, highlighting the impact of varying alkyl chain lengths on the compound’s properties.
The uniqueness of this compound lies in its specific combination of functional groups and alkyl chain length, which contribute to its distinct chemical and biological characteristics.
特性
CAS番号 |
91194-41-1 |
|---|---|
分子式 |
C11H17N3O3S |
分子量 |
271.34 g/mol |
IUPAC名 |
N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide |
InChI |
InChI=1S/C11H17N3O3S/c1-2-3-8-18(16,17)14-10-7-5-4-6-9(10)11(15)13-12/h4-7,14H,2-3,8,12H2,1H3,(H,13,15) |
InChIキー |
XKKBWBZPYRUCCN-UHFFFAOYSA-N |
正規SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


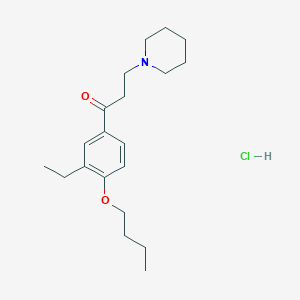
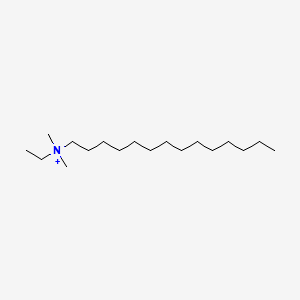
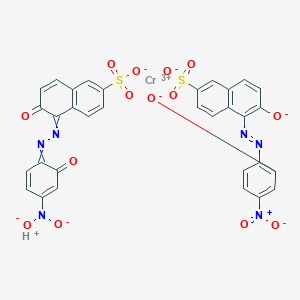

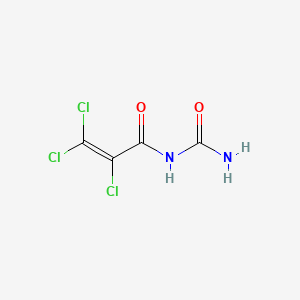
![1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine](/img/structure/B15195619.png)
![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-3-fluorobenzamide](/img/structure/B15195623.png)
